

Chemical structure and molecular weight of Fluorescein-diacetate-5-isothiocyanate.

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Compound of Interest

Compound Name:	Fluorescein-diacetate-5-isothiocyanate
Cat. No.:	B038052

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An In-depth Technical Guide to **Fluorescein-diacetate-5-isothiocyanate**

Introduction

Fluorescein-diacetate-5-isothiocyanate (FDIA), also known as Diacetyl-5-FITC, is a derivative of the widely used fluorescent dye, fluorescein.^[1] It serves as a cell-permeable probe that becomes fluorescent upon intracellular enzymatic activity, making it a valuable tool for assessing cell viability and for fluorescently labeling intracellular components.^{[2][3]} This technical guide provides a comprehensive overview of its chemical structure, molecular weight, mechanism of action, and key applications, with detailed protocols for its use in research and drug development.

Chemical Structure and Properties

Fluorescein-diacetate-5-isothiocyanate is structurally characterized by a fluorescein core modified with two acetate groups and an isothiocyanate group at the 5-position. The acetate groups render the molecule non-fluorescent and increase its lipophilicity, allowing it to readily cross intact cell membranes.

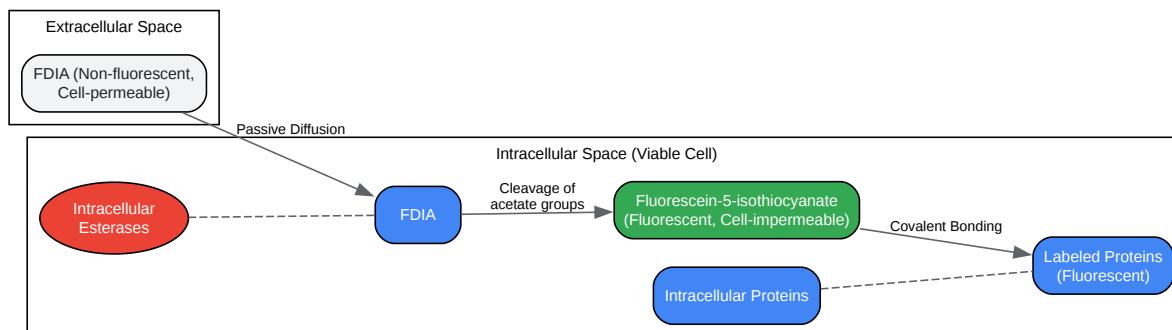
Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₂₅ H ₁₅ NO ₇ S	[1] [2] [4]
Molecular Weight	473.45 g/mol	[1] [4] [5]
CAS Number	118378-76-0	[1] [2]
Appearance	Orange solid/powder	[6]
Excitation Maximum (hydrolyzed form)	~492 nm	[7] [8]
Emission Maximum (hydrolyzed form)	~518 nm	[7] [8]

Mechanism of Action

The functionality of FDIA as a viability probe is dependent on two key cellular characteristics: intact cell membranes and active intracellular esterases.

- **Cellular Uptake:** The nonpolar nature of FDIA allows it to passively diffuse across the plasma membrane of both live and dead cells.
- **Enzymatic Activation:** Inside viable cells, ubiquitous intracellular esterases cleave the acetate groups from the FDIA molecule.[\[3\]](#)[\[9\]](#) This hydrolysis reaction yields fluorescein 5-isothiocyanate (5-FITC), a highly fluorescent molecule.[\[2\]](#)
- **Fluorescence and Retention:** The resulting 5-FITC is a polar molecule that is retained within cells that have intact membranes, leading to bright green fluorescence.[\[9\]](#) In contrast, cells with compromised membranes cannot retain the hydrolyzed fluorescein, and non-viable cells lack the necessary esterase activity for significant fluorescence to occur.[\[3\]](#)
- **Covalent Labeling:** The isothiocyanate group (-N=C=S) of the activated 5-FITC can form stable covalent bonds with primary amine and sulphydryl groups on intracellular proteins.[\[8\]](#)[\[10\]](#) This allows for the labeling of cellular components.



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Diagram 1: Mechanism of FDIA activation in a viable cell.

Experimental Protocols

Live/Dead Cell Viability Assay

This protocol describes a common method for assessing cell viability by co-staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI).[11][12] FDA stains viable cells green, while PI, a nuclear stain that is excluded by live cells, stains the nuclei of dead cells red.[11][12]

Materials:

- Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone, store at -20°C).[11]
- Propidium iodide (PI) stock solution (2 mg/mL in PBS, store at 4°C).[11]
- Phosphate-buffered saline (PBS) or serum-free cell culture medium.[11]
- Adherent or suspension cells for analysis.
- Fluorescence microscope with appropriate filter sets (e.g., FITC and Texas Red).[11]

Methodology:

- Preparation of Staining Solution:
 - Always prepare the staining solution fresh and protect it from light.[11]
 - For a final working concentration of 15 µg/mL FDA and 4 µg/mL PI, dilute the stock solutions in PBS or serum-free medium. For example, to make 1 mL of staining solution, add 3 µL of the FDA stock and 2 µL of the PI stock to 995 µL of PBS.
 - Note: Optimal dye concentrations may need to be determined empirically for different cell types.
- Cell Staining (Adherent Cells):
 - Wash the cells twice with warm PBS to remove any residual serum, which can interfere with the staining.
 - Add a sufficient volume of the staining solution to completely cover the cell monolayer.
 - Incubate for 4-5 minutes at room temperature in the dark.[11]
 - Carefully remove the staining solution.
 - Wash the cells gently with PBS.
 - Add fresh PBS or serum-free medium to the cells for imaging.
- Cell Staining (Suspension Cells):
 - Pellet approximately 1×10^6 cells by centrifugation.
 - Resuspend the cells in 1 mL of the staining solution.
 - Incubate for 4-5 minutes at room temperature in the dark.
 - Pellet the cells by centrifugation and remove the supernatant.
 - Wash the cells by resuspending them in 1 mL of PBS and centrifuging again.
 - Resuspend the final cell pellet in a suitable volume of PBS for analysis.

- Analysis:

- Immediately analyze the cells using a fluorescence microscope.
- Viable cells will exhibit bright green cytoplasmic fluorescence.
- Dead cells will show bright red nuclear fluorescence.

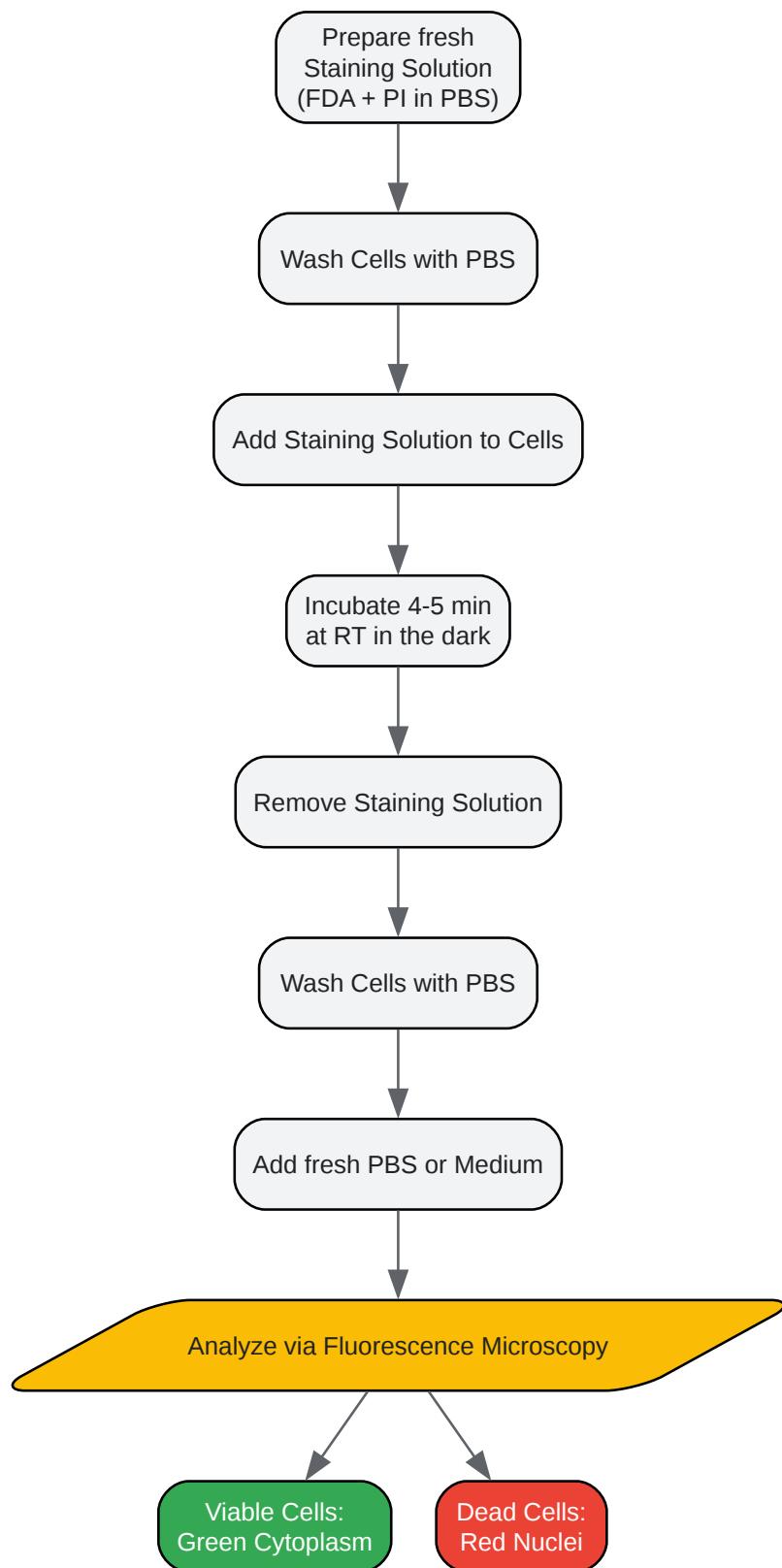
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Diagram 2: Experimental workflow for Live/Dead cell viability assay.

Protein Labeling Protocol (General)

The isothiocyanate group of FITC (the hydrolyzed form of FDIA) reacts with nucleophilic groups on proteins, primarily primary amines, to form a stable thiourea linkage.[\[10\]](#)

Materials:

- **Fluorescein-diacetate-5-isothiocyanate (FDIA)**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Protein to be labeled (concentration should be 2-10 mg/mL)[\[13\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0. The buffer must be free of primary amines (e.g., Tris or glycine).[\[13\]](#)
- Purification column (e.g., Sephadex G-25)[\[13\]](#)

Methodology:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[13\]](#) Ensure the pH is between 8.5 and 9.0 for optimal conjugation.[\[13\]](#)
- Prepare FITC Solution:
 - Immediately before use, dissolve FDIA in anhydrous DMSO to make a 10 mg/mL stock solution.[\[13\]](#) Note: FDIA will be hydrolyzed to FITC in the aqueous reaction buffer.
- Conjugation Reaction:
 - Slowly add the FITC/DMSO solution to the protein solution while gently stirring. The optimal molar ratio of FITC to protein is typically around 10:1, but may need to be optimized.[\[13\]](#)
 - Incubate the reaction mixture for 60-90 minutes at room temperature in the dark, with gentle stirring.[\[13\]](#)

- Purification:
 - Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[13]
 - Equilibrate the column with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Applications in Research and Drug Development

- Cell Viability and Cytotoxicity Assays: FDIA is frequently used in high-throughput screening to assess the cytotoxic effects of drug candidates on cell populations.[2]
- Photosensitizer in Photodynamic Therapy: FDIA has been explored as a photosensitizer for treating cancerous tumors.[2] It can be activated by light of a specific wavelength, leading to cellular death in the targeted tumor cells.[2]
- Flow Cytometry: Labeled cells can be analyzed and sorted using flow cytometry, allowing for the quantification of viable cells within a heterogeneous population.[8]
- Fluorescence Microscopy: Enables the visualization of viable cells within tissues or 3D cell cultures.[11]
- Drug Delivery Tracking: The fluorescent tag allows researchers to track the uptake and intracellular fate of drug delivery systems, such as chitosan-based nanocarriers.[14]

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